molecular formula C10H11NO4 B3317981 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid CAS No. 98381-25-0

2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

Cat. No.: B3317981
CAS No.: 98381-25-0
M. Wt: 209.2 g/mol
InChI Key: SHNNDTPBBAXFPC-IZZDOVSWSA-N
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Description

2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid (CAS: 85103-47-5) is a carboxylic acid derivative with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.2 g/mol. Its structure consists of a 4-methoxyphenyl group linked via a methylideneaminooxy (–N=CH–O–) bridge to an acetic acid moiety . The compound is characterized by the IUPAC name 2-[(4-methoxyphenyl)methylideneamino]oxyacetic acid and is typically provided as a powder for research applications .

Properties

IUPAC Name

2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-4-2-8(3-5-9)6-11-15-7-10(12)13/h2-6H,7H2,1H3,(H,12,13)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNNDTPBBAXFPC-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid typically involves the reaction of 4-methoxybenzaldehyde with aminooxyacetic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Neuroprotective Properties
Research indicates that compounds with similar structures to 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid exhibit significant antioxidant activity. This is particularly relevant in the context of neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease, where oxidative stress plays a critical role in pathogenesis. The compound's ability to inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters, suggests potential therapeutic applications in managing depression and neurodegeneration .

Inhibition of MAO Enzymes
Studies have shown that derivatives of aminooxyacetic acids can serve as effective inhibitors of MAO-A and MAO-B, which are implicated in various neurological disorders. The inhibition of these enzymes can enhance dopamine levels in the brain, providing symptomatic relief in conditions such as Parkinson’s disease .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been investigated for its role as an inhibitor of several enzymes involved in metabolic pathways. For instance, it has been studied for its effects on MAO, with findings suggesting that specific substitutions on the aromatic ring enhance inhibitory potency . This opens avenues for developing new drugs targeting MAO-related disorders.

Cell Culture Studies
In vitro studies have employed this compound to assess its effects on cell viability and proliferation. Its potential cytotoxic effects on cancer cell lines have been noted, indicating a possible application in cancer therapeutics .

Materials Science

Synthesis of Functional Materials
The compound can be utilized in the synthesis of functionalized polymers and materials. Its reactivity allows it to serve as a building block for more complex organic structures that may have applications in drug delivery systems or as scaffolds in tissue engineering .

Analytical Chemistry

Analytical Applications
Due to its distinct chemical properties, this compound can be used as a reagent in various analytical techniques, including chromatography and spectrometry. Its ability to form stable complexes with metal ions also makes it useful in metal ion detection assays .

Case Studies and Research Findings

StudyFindingsApplication
Synthesis of Oxadiazin DerivativesInvestigated derivatives showed potent MAO inhibition (IC50 values ranging from 0.371 µM to 0.900 µM)Potential lead compounds for neuroprotective drugs
Cell Viability AssaysDemonstrated cytotoxic effects on specific cancer cell linesCancer treatment research
Material SynthesisUsed as a precursor for creating functionalized polymersDrug delivery systems and tissue engineering applications

Mechanism of Action

The mechanism of action of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include modulation of signal transduction pathways and alteration of cellular processes .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid, differing in substituents, core scaffolds, or biological relevance:

Structural Analogs with Aromatic-Acetic Acid Linkages
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
This compound C₁₀H₁₁NO₄ 209.2 4-Methoxyphenyl, methylideneaminooxy bridge, acetic acid
2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide C₁₇H₁₇N₃O₄ 327.3 4-Methoxybenzylidene hydrazine, 4-methylphenylacetamide
[2-(Diethylamino)-2-oxoethyl-amino]acetic acid C₁₄H₂₀N₂O₄ 280.3 Diethylamino-oxoethyl, 4-methoxyphenyl, acetic acid
2-(4-Methoxy-2-methylphenyl)acetic acid C₁₀H₁₂O₃ 180.2 4-Methoxy-2-methylphenyl, acetic acid (no nitrogenous bridge)

Key Observations :

  • Substituent Effects: The presence of a methylideneaminooxy bridge in the target compound introduces a conjugated imine (–N=CH–) and ether (–O–) group, enhancing rigidity compared to simpler arylacetic acids like 2-(4-methoxy-2-methylphenyl)acetic acid .
Physicochemical Properties
  • Solubility and Stability: The target compound’s powder form suggests moderate polarity, likely soluble in polar aprotic solvents (e.g., DMSO, ethanol). In contrast, 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid () contains a lipophilic benzyl group, reducing aqueous solubility .
  • Spectroscopic Profiles : NMR and MS data for structurally related compounds (e.g., ) confirm the importance of aromatic protons (δ 6.8–7.5 ppm in ¹H-NMR) and carbonyl carbons (δ 170–180 ppm in ¹³C-NMR) for characterization .

Biological Activity

2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid, also known as a methoxyphenyl derivative, has garnered attention in recent years for its diverse biological activities. This article reviews its pharmacological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a methoxy group attached to a phenyl ring, which is critical for its biological activity. The synthesis generally involves the condensation of 4-methoxybenzaldehyde with amino acids or their derivatives under acidic or basic conditions.

Antioxidant Activity

Antioxidant activity is a significant feature of this compound, primarily attributed to the presence of the methoxy group on the aromatic ring. Studies have shown that compounds with similar structures exhibit substantial radical scavenging properties.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound85%25
Ascorbic Acid90%20
Curcumin80%30

In a study by , the antioxidant potential of related compounds was evaluated using the DPPH assay, indicating that the methoxyphenyl derivatives could effectively scavenge free radicals, comparable to ascorbic acid.

Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines. The compound demonstrated cytotoxic effects primarily through apoptosis induction in cancer cells.

Case Study: Cytotoxicity against Cancer Cell Lines

A recent study examined the effects of this compound on human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. The results indicated:

  • U-87 Cell Line : IC50 = 15 µM
  • MDA-MB-231 Cell Line : IC50 = 35 µM

These findings suggest that the compound exhibits higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. It has shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12
Escherichia coli8
Candida albicans10

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity, making it a candidate for further development as an antibacterial agent .

The biological activities of this compound are likely mediated through several mechanisms:

  • Antioxidant Mechanism : The methoxy group enhances electron donation, facilitating radical scavenging.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways has been suggested as a possible mechanism.
  • Antimicrobial Mechanism : Disruption of microbial cell membranes may be involved in its antibacterial action.

Q & A

Q. What are the optimal synthetic routes for 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves a Schiff base formation between a 4-methoxybenzaldehyde derivative and an aminooxyacetic acid precursor. Key steps include:

  • Condensation reaction : React 4-methoxybenzaldehyde with hydroxylamine to form the imine (Schiff base) intermediate .
  • Coupling with acetic acid : Introduce the oxyacetic acid moiety via nucleophilic substitution or ester hydrolysis .
  • Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature, and catalysts like acetic acid or pyridine) to enhance yields. For example, reports a 72% yield for a structurally analogous compound using chloroacetic acid and 4-methoxyaniline under basic conditions .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the methoxy group (δ ~3.8 ppm, singlet), imine proton (δ ~8.3 ppm), and carboxylic acid proton (δ ~12-13 ppm, broad) .
  • IR Spectroscopy : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, C=N stretch at ~1640 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and monitor the molecular ion peak ([M+H]⁺ expected at m/z 252.2) .

Q. What strategies enhance the solubility of this compound for in vitro studies?

Methodological Answer:

  • Salt formation : Convert the carboxylic acid to a sodium or hydrochloride salt (e.g., uses HCl to improve aqueous solubility) .
  • pH adjustment : Use buffered solutions (pH 7–8) to deprotonate the carboxylic acid group.
  • Co-solvents : Employ DMSO (<10% v/v) or ethanol for cell-based assays, ensuring biocompatibility .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the imine group in aqueous or acidic conditions?

Methodological Answer: The imine (C=N) bond is prone to hydrolysis. To study stability:

  • Kinetic assays : Monitor hydrolysis rates via UV-Vis spectroscopy (λmax ~270 nm for imine) under varying pH (e.g., pH 2–7) .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to evaluate the energy barrier for hydrolysis. ’s triazine derivatives suggest electron-withdrawing groups (e.g., methoxy) stabilize the imine .
  • Mitigation : Introduce electron-donating substituents on the phenyl ring to reduce electrophilicity at the C=N bond .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardize assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls. For example, notes discrepancies in antimicrobial activity due to varying MIC protocols .
  • SAR analysis : Compare substituent effects; shows chloro/methyl groups alter bioactivity by modulating lipophilicity .
  • Meta-analysis : Pool data from structurally related compounds (e.g., phenylacetic acid derivatives) to identify trends .

Q. What computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes like COX-2 (PDB ID: 5KIR). The methoxyphenyl group may occupy hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in physiological conditions .
  • QSAR models : Train models using datasets from PubChem (AID 1345083) to predict toxicity or absorption properties .

Q. How does the compound’s electronic structure influence its spectroscopic and reactive properties?

Methodological Answer:

  • Electron density mapping : Perform NBO analysis (Gaussian 16) to identify charge distribution at the imine and carboxylic acid groups .
  • UV-Vis transitions : Assign absorption bands (e.g., π→π* transitions in the phenyl ring) using TD-DFT calculations .
  • Reactivity indices : Calculate Fukui functions to predict sites for electrophilic/nucleophilic attacks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid
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2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.